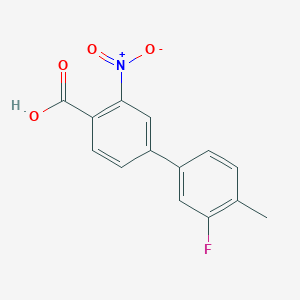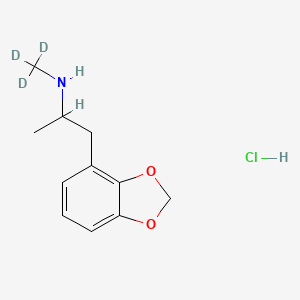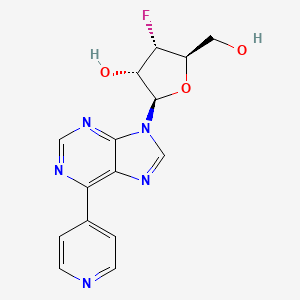![molecular formula C12H12O2 B15294590 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Spirocyclization: The cyclopropane ring is then fused to an indene moiety through a spirocyclization reaction. This step often requires the use of a catalyst to facilitate the formation of the spirocyclic structure.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the reaction of the spirocyclic intermediate with carbon dioxide under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the indene moiety or the cyclopropane ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing biologically active molecules.
Materials Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid can be compared with other similar compounds, such as:
Indane-1,3-dione: This compound shares a similar indene moiety but lacks the spirocyclic structure.
Spiro[cyclopropane-1,2’-indene]-3’-amine: This compound features a similar spirocyclic structure but with an amine group instead of a carboxylic acid group.
The uniqueness of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid lies in its combination of the spirocyclic structure with a carboxylic acid group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-7-12(10)5-8-3-1-2-4-9(8)6-12/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
AWWXSTIYTQPTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)


![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)


![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)

